5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione is an organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring fused to a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which is then reacted with pyrrole under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce dihydrophthalazine derivatives.
Scientific Research Applications
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione is unique due to its specific combination of a pyrrole ring and a phthalazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-pyrrol-1-yl-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C12H9N3O2/c16-11-8-4-3-5-9(15-6-1-2-7-15)10(8)12(17)14-13-11/h1-7H,(H,13,16)(H,14,17) |
InChI Key |
BYTYGHDKWMLWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
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